(1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride
Description
(1,3,3-Trimethylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt characterized by a cyclobutyl ring substituted with three methyl groups (at positions 1, 3, and 3) and an aminomethyl side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
(1,3,3-trimethylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)4-8(3,5-7)6-9;/h4-6,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJPHZKTBYINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-32-0 | |
| Record name | 1-(1,3,3-trimethylcyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride typically involves the reaction of 1,3,3-trimethylcyclobutanone with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent .
Medicine: In medicine, this compound may be investigated for its pharmacological properties. Research may focus on its potential use in treating specific medical conditions or as a precursor for drug development .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various applications in manufacturing and materials science .
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .
Comparison with Similar Compounds
Solubility and Stability
- Trimethylcyclobutyl analog : Predicted high lipid solubility due to methyl groups; stable in solid form as a hydrochloride salt.
- Fluorinated analogs : (3,3-Difluorocyclobutyl)methanamine HCl has higher polarity (logP ~1.2 estimated) than the trimethyl derivative, improving water solubility .
- Aromatic analogs : (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl exhibits moderate aqueous solubility (10 mM in DMSO) due to the hydrophobic trifluoromethyl group .
Spectroscopic Data
Note: The absence of specific NMR data for the target compound limits direct comparisons, but substituents like methyl groups typically upfield-shift adjacent protons (e.g., CH₃ at δ 1.2–1.5) .
Commercial Availability and Purity
Biological Activity
The compound (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride is a chemical entity that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research, including data tables and case studies.
Chemical Structure and Properties
This compound is a cyclic amine derivative characterized by a trimethyl-substituted cyclobutane structure. Its hydrochloride salt form enhances its solubility and stability in biological systems.
Molecular Formula
- Molecular Formula : CHClN
- Molecular Weight : 175.69 g/mol
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound may exhibit significant anticancer properties. For instance, a study evaluated various compounds for their inhibitory effects on the V600E BRAF mutation, a common target in melanoma treatment. The results are summarized in the following table:
| Compound | % Inhibition at 1 µM |
|---|---|
| 12e | 98.24 ± 0.44 |
| 12i | 97.81 ± 0.82 |
| 12l | 98.75 ± 0.58 |
| Sorafenib | 84.57 ± 0.77 |
These findings suggest that compounds structurally related to this compound could be further investigated for their anticancer potential .
Anticholinergic Activity
The compound has also been studied for its anticholinergic effects, which are relevant in treating various conditions such as overactive bladder and certain types of gastrointestinal disorders. Anticholinergic agents work by blocking the action of acetylcholine on muscarinic receptors.
Research indicates that this compound may function similarly to other known anticholinergic compounds by inducing mydriasis (pupil dilation) and reducing secretions in the body .
Study on Anticancer Properties
A notable case study involved the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Clinical Relevance
In clinical settings, anticholinergic medications derived from similar compounds have been utilized effectively for managing conditions like urinary incontinence. The pharmacological profile of this compound suggests it could serve as a candidate for developing new treatments in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
